Chemical structure and molecular weight of 5-(Aminomethyl)isoindolin-1-one
Chemical structure and molecular weight of 5-(Aminomethyl)isoindolin-1-one
The following technical monograph provides a comprehensive analysis of 5-(Aminomethyl)isoindolin-1-one , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
5-(Aminomethyl)isoindolin-1-one (also known as 5-(aminomethyl)-2,3-dihydroisoindol-1-one) is a bifunctional pharmacophore scaffold widely utilized in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and protein degraders (PROTACs). Its structure combines a rigid isoindolinone core—which mimics the benzamide pharmacophore found in many bioactive molecules—with a flexible primary amine "handle" at the 5-position, allowing for diverse derivatization without disrupting the core binding interactions.
Chemical Identity & Physiochemical Properties[1][2][3][4]
This compound exists primarily as a stable hydrochloride salt in commercial distribution due to the basicity of the primary amine.
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 5-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one |
| Common Name | 5-(Aminomethyl)isoindolin-1-one |
| CAS Number (HCl) | 1422057-35-9 |
| CAS Number (Free Base) | Not widely registered; typically generated in situ |
| Molecular Formula | C₉H₁₀N₂O (Free Base) / C₉H₁₁ClN₂O (HCl Salt) |
| SMILES | NCC1=CC2=C(C=C1)C(=O)NC2 |
| InChI Key | VZQKBHBQOZPPRR-UHFFFAOYSA-N (HCl salt parent) |
Molecular Weight & Stoichiometry
Precise molecular weight calculations are critical for preparing molar solutions in assay development.
| Component | Monoisotopic Mass (Da) | Average Molecular Weight ( g/mol ) |
| Free Base (C₉H₁₀N₂O) | 162.0793 | 162.19 |
| HCl Salt (C₉H₁₁ClN₂O) | 198.0560 | 198.65 |
Predicted Physiochemical Properties
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Topological Polar Surface Area (TPSA): ~55 Ų (Lactam + Primary Amine).
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LogP (Calculated): ~0.3–0.5 (Low lipophilicity due to polarity).
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Solubility: Highly soluble in DMSO and water (as HCl salt); sparingly soluble in non-polar solvents (DCM, Hexane).
Synthetic Methodology
While various routes exist, the most robust industrial synthesis involves the reduction of a nitrile precursor. This pathway minimizes side reactions typical of amide reductions.
Primary Synthetic Pathway: Nitrile Reduction
This workflow ensures the preservation of the lactam ring while selectively reducing the nitrile to the primary amine.
Step 1: Cyanation Starting material: 5-Bromoisoindolin-1-one .
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Reagents: Zn(CN)₂, Pd(PPh₃)₄, DMF, 80°C.
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Mechanism: Palladium-catalyzed cross-coupling (Rosenmund-von Braun reaction variant) replaces the aryl bromide with a nitrile group.
Step 2: Selective Reduction Intermediate: 5-Cyanoisoindolin-1-one .
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Reagents: H₂ (balloon or moderate pressure), Raney Nickel (catalyst), NH₃/MeOH.
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Process: Hydrogenation reduces the nitrile (-CN) to the amine (-CH₂NH₂). Ammonia is often added to suppress the formation of secondary amine dimers.
Visualization of Synthetic Logic
The following diagram illustrates the transformation logic and critical control points.
Figure 1: Synthetic workflow from the commercially available bromo-precursor to the target amine.
Structural Characterization (QC & Validation)
To ensure scientific integrity, the identity of the compound must be validated using orthogonal analytical methods.
Proton NMR (¹H NMR) Analysis
Solvent: DMSO-d₆ (Standard for polar heterocycles). Expected Signals:
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Amine Protons (-NH₂): Broad singlet at ~8.3 ppm (if HCl salt, often integrates as 3H due to exchange).
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Lactam Amide (-NH-): Broad singlet at ~8.6 ppm .
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Aromatic Region (Ar-H): Three distinct signals between 7.4 – 7.8 ppm (Pattern: d, s, d).[1][2]
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Lactam Methylene (-CH₂-N): Singlet at ~4.4 ppm .
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Benzylic Methylene (-CH₂-NH₂): Singlet (or quartet if coupled) at ~4.1 ppm .
Mass Spectrometry (LC-MS)
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Ionization Mode: ESI Positive (+).
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Parent Ion [M+H]⁺: 163.1 m/z.
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Fragmentation: Loss of NH₃ (17 Da) may be observed (146 m/z).
Validation Logic Flow
The following decision tree outlines the Quality Control (QC) process required to release a batch for biological testing.
Figure 2: Quality Control decision tree for validating chemical integrity.
Applications in Drug Discovery
5-(Aminomethyl)isoindolin-1-one serves as a versatile "linker-scaffold" hybrid.
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PARP Inhibition: The isoindolinone core mimics the nicotinamide pocket binding motif of PARP enzymes. The 5-aminomethyl group allows for the extension of the molecule into the solvent-exposed region to improve solubility or pharmacokinetic properties.
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PROTAC Linkers: The primary amine provides a clean attachment point for E3 ligase ligands (e.g., Thalidomide derivatives) or Target of Interest (POI) ligands via amide coupling or reductive amination.
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Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<200 Da) and high polarity, it is an ideal "fragment" for screening against novel targets, offering high ligand efficiency (LE).
Handling and Stability
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Storage: Store the HCl salt at 2–8°C in a desiccator. It is hygroscopic.
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Solution Stability: Stable in DMSO for >24 hours at room temperature. Avoid storing free base solutions for extended periods as they may absorb CO₂ or dimerize.
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Safety: Irritant to eyes and skin.[3] Handle with standard PPE (gloves, goggles).
References
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PubChem. (2025).[3] 5-Amino-2,3-dihydro-isoindol-1-one (Related Compound Data). National Library of Medicine. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2011). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones. Retrieved from [Link]
